molecular formula C5H9F2NO B13015910 3-Amino-1-(difluoromethyl)cyclobutan-1-ol CAS No. 1423034-51-8

3-Amino-1-(difluoromethyl)cyclobutan-1-ol

Cat. No.: B13015910
CAS No.: 1423034-51-8
M. Wt: 137.13 g/mol
InChI Key: ZGQODFLUYKNYAB-UHFFFAOYSA-N
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Description

3-Amino-1-(difluoromethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C5H9F2NO and a molecular weight of 137.13 g/mol This compound is characterized by the presence of an amino group, a difluoromethyl group, and a cyclobutanol ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(difluoromethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(difluoromethyl)cyclobutan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutanol compounds .

Scientific Research Applications

3-Amino-1-(difluoromethyl)cyclobutan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(difluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(difluoromethyl)cyclobutan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1423034-51-8

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

3-amino-1-(difluoromethyl)cyclobutan-1-ol

InChI

InChI=1S/C5H9F2NO/c6-4(7)5(9)1-3(8)2-5/h3-4,9H,1-2,8H2

InChI Key

ZGQODFLUYKNYAB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)F)O)N

Origin of Product

United States

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